2-Methoxy-1-[(2-methoxynaphthalen-1-yl)methyl]naphthalene
Overview
Description
2-Methoxy-1-[(2-methoxynaphthalen-1-yl)methyl]naphthalene is an organic compound with the molecular formula C23H20O2 It is a derivative of naphthalene, characterized by the presence of methoxy groups and a naphthylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-[(2-methoxynaphthalen-1-yl)methyl]naphthalene typically involves the alkylation of 2-methoxynaphthalene with appropriate reagents. One common method includes the reaction of 2-naphthol with sodium hydroxide in distilled water, followed by the addition of dimethyl sulfate. The mixture is then warmed to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1-[(2-methoxynaphthalen-1-yl)methyl]naphthalene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
2-Methoxy-1-[(2-methoxynaphthalen-1-yl)methyl]naphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in the development of pharmaceuticals and agrochemicals.
Industry: Used in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-1-[(2-methoxynaphthalen-1-yl)methyl]naphthalene involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways depend on the specific application and the nature of the derivative being studied.
Comparison with Similar Compounds
Similar Compounds
2-Methoxynaphthalene: A simpler compound with a single methoxy group, used in similar applications but with different reactivity and properties.
1-Methoxynaphthalene: An isomer with the methoxy group in a different position, leading to distinct chemical behavior.
2-Methoxy-1-naphthaleneboronic acid: A boronic acid derivative used in cross-coupling reactions and other synthetic applications.
Uniqueness
2-Methoxy-1-[(2-methoxynaphthalen-1-yl)methyl]naphthalene is unique due to its dual methoxy groups and naphthylmethyl substituent, which confer specific reactivity and potential for diverse applications. Its structural complexity allows for the exploration of various chemical transformations and biological activities, distinguishing it from simpler naphthalene derivatives.
Properties
IUPAC Name |
2-methoxy-1-[(2-methoxynaphthalen-1-yl)methyl]naphthalene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O2/c1-24-22-13-11-16-7-3-5-9-18(16)20(22)15-21-19-10-6-4-8-17(19)12-14-23(21)25-2/h3-14H,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOAKPXSTZYSSEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CC3=C(C=CC4=CC=CC=C43)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176639 | |
Record name | Naphthalene, 1,1'-methylenebis(2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60176639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2212-45-5 | |
Record name | Naphthalene, 1,1'-methylenebis(2-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002212455 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC51645 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51645 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Naphthalene, 1,1'-methylenebis(2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60176639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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